1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione
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Overview
Description
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione typically involves the reaction of appropriate pyrrole and pyrimidine precursors under specific conditions. One common method involves the use of hydroxylamine-O-sulfonic acid in an alkaline medium to obtain the desired compound . Additionally, the reaction of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones with β-diketones produces enaminoketones, which can be further converted by Lewis acids into pyrrolopyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione undergoes various types of chemical reactions, including:
Aminomethylation: The addition of aminomethyl groups.
Azo Coupling: The formation of azo compounds.
Common Reagents and Conditions
Halogenation: Halogenating agents such as chlorine or bromine.
Aminomethylation: Aminomethylating agents like formaldehyde and amines.
Acylation: Acylating agents such as acyl chlorides or anhydrides.
Azo Coupling: Diazonium salts and aromatic amines.
Nitration: Nitric acid in acetic acid medium.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, aminomethylated compounds, acylated products, azo compounds, and nitrated derivatives .
Scientific Research Applications
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione: Similar structure with an amino group at position 5.
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione: Similar structure with an amino group at position 6.
Uniqueness
1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C8H8N3O2+ |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C8H8N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4H,1-2H3/q+1 |
InChI Key |
QMDKHYFZCQNKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC=CC2=[N+](C1=O)C |
Origin of Product |
United States |
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